molecular formula C16H9F2N3O3S B2759133 2,6-difluoro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide CAS No. 325988-69-0

2,6-difluoro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2759133
CAS No.: 325988-69-0
M. Wt: 361.32
InChI Key: XSSYIZSUYQZDJK-UHFFFAOYSA-N
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Description

2,6-Difluoro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that features a benzamide core substituted with difluoro groups and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps, starting with the preparation of the thiazole ring and subsequent coupling with the benzamide moiety. A common synthetic route includes:

    Formation of the Thiazole Ring: This can be achieved by reacting 4-nitrophenyl isothiocyanate with an appropriate α-haloketone under basic conditions to form the thiazole ring.

    Coupling Reaction: The thiazole intermediate is then coupled with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.

    Substitution: The difluoro groups can be substituted with nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and a palladium catalyst are commonly used for the reduction of the nitro group.

    Substitution: Nucleophiles such as amines or thiols can be used to substitute the difluoro groups, often in the presence of a base like sodium hydride.

Major Products

    Reduction: The major product of nitro group reduction is the corresponding amine.

    Substitution: Depending on the nucleophile used, various substituted derivatives can be formed.

Scientific Research Applications

2,6-Difluoro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions of thiazole-containing compounds with biological systems, providing insights into their mechanism of action.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, inhibiting its activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,6-Difluorobenzamide: Lacks the thiazole ring and nitro group, making it less complex.

    4-Nitrophenylthiazole: Contains the thiazole ring and nitro group but lacks the difluorobenzamide moiety.

Uniqueness

2,6-Difluoro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide is unique due to the combination of its structural elements, which confer specific chemical and biological properties not found in simpler analogs. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2,6-difluoro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9F2N3O3S/c17-11-2-1-3-12(18)14(11)15(22)20-16-19-13(8-25-16)9-4-6-10(7-5-9)21(23)24/h1-8H,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSSYIZSUYQZDJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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